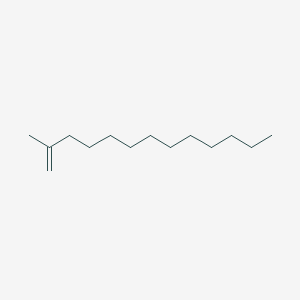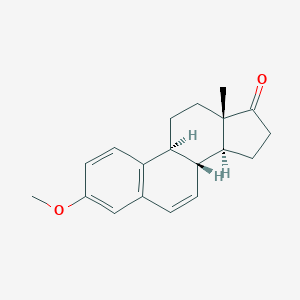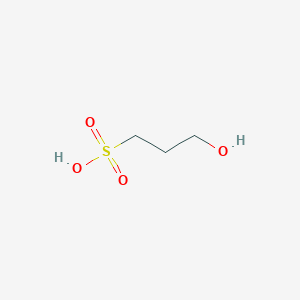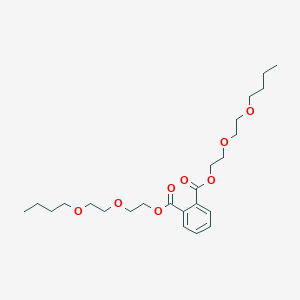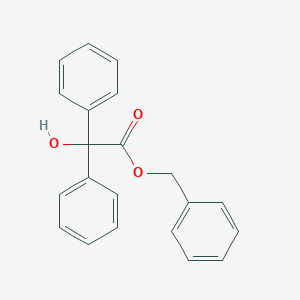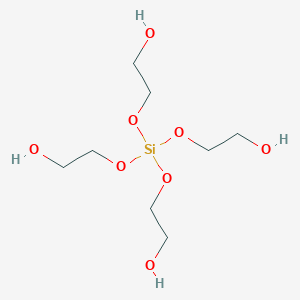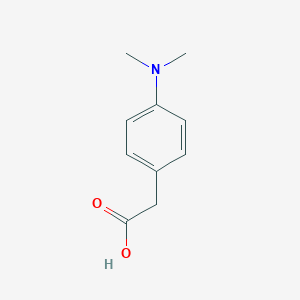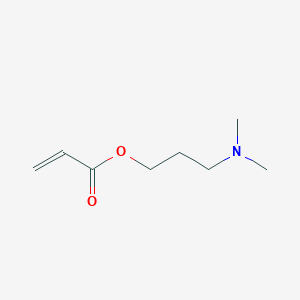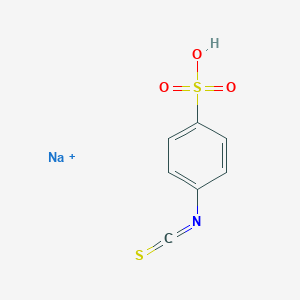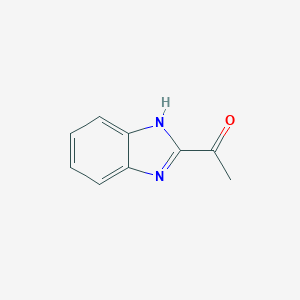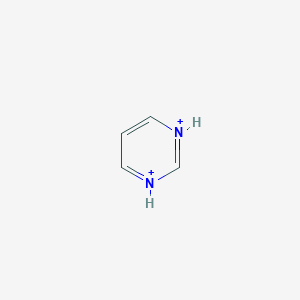
Pyrimidine-1,3-diium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine-1,3-diium is a heterocyclic compound that has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound has a unique structure that makes it a promising candidate for a wide range of applications.
Mécanisme D'action
The mechanism of action of Pyrimidine-1,3-diium is not well understood. However, it is believed that this compound may act by disrupting the cell membrane of bacteria and fungi, leading to cell death. In addition, Pyrimidine-1,3-diium may also act by inhibiting the synthesis of DNA and RNA, which are essential for the survival of microorganisms.
Effets Biochimiques Et Physiologiques
Pyrimidine-1,3-diium has been shown to have low toxicity in vitro. However, its toxicity in vivo has not been extensively studied. Pyrimidine-1,3-diium has been shown to have antibacterial and antifungal properties. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrimidine-1,3-diium has several advantages for lab experiments. It is easy to synthesize and has a high yield. In addition, this compound has low toxicity in vitro, making it a promising candidate for further study. However, Pyrimidine-1,3-diium has several limitations for lab experiments. Its mechanism of action is not well understood, and its toxicity in vivo has not been extensively studied.
Orientations Futures
There are several future directions for the study of Pyrimidine-1,3-diium. One direction is to further study the mechanism of action of this compound. Another direction is to study the toxicity of Pyrimidine-1,3-diium in vivo. In addition, Pyrimidine-1,3-diium could be further studied for its potential applications in medicinal chemistry, materials science, and catalysis. Finally, new derivatives of Pyrimidine-1,3-diium could be synthesized and studied for their properties and potential applications.
Méthodes De Synthèse
Pyrimidine-1,3-diium can be synthesized through a variety of methods, including the reaction of pyrimidine with an oxidizing agent, such as potassium permanganate, or through the reaction of pyrimidine with a strong acid, such as sulfuric acid. The most common method for synthesizing Pyrimidine-1,3-diium is through the reaction of pyrimidine with an oxidizing agent in the presence of a strong acid, such as sulfuric acid. This method has been shown to be effective in producing high yields of Pyrimidine-1,3-diium.
Applications De Recherche Scientifique
Pyrimidine-1,3-diium has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Pyrimidine-1,3-diium has been shown to have antibacterial and antifungal properties. This compound has also been studied for its potential use as a drug delivery system. In materials science, Pyrimidine-1,3-diium has been studied for its potential use as a building block for the synthesis of new materials. In catalysis, Pyrimidine-1,3-diium has been studied for its potential use as a catalyst in various reactions.
Propriétés
Numéro CAS |
17009-95-9 |
|---|---|
Nom du produit |
Pyrimidine-1,3-diium |
Formule moléculaire |
C4H6N2+2 |
Poids moléculaire |
82.1 g/mol |
Nom IUPAC |
pyrimidine-1,3-diium |
InChI |
InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H/p+2 |
Clé InChI |
CZPWVGJYEJSRLH-UHFFFAOYSA-P |
SMILES |
C1=C[NH+]=C[NH+]=C1 |
SMILES canonique |
C1=C[NH+]=C[NH+]=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)
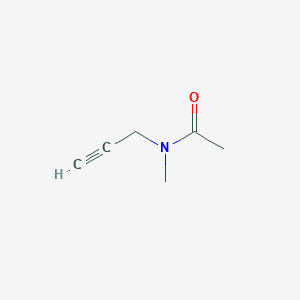
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

